4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol
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Overview
Description
4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol is a complex organic compound with a molecular formula of C18H18N2O2. This compound is characterized by its unique structure, which includes a bipyridine core and a methoxyphenol group. It is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with a bipyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol dihydrochloride
- Pyrazolo[3,4-b]pyridines
- Difurazano[3,4-b;3’,4’-e]pyrazine derivatives
Uniqueness
What sets 4-[(E)-5,6-Dihydro-2,3’-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol apart from similar compounds is its unique combination of a bipyridine core and a methoxyphenol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N2O2 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol |
InChI |
InChI=1S/C18H18N2O2/c1-22-17-11-16(21)7-6-13(17)10-14-4-3-9-20-18(14)15-5-2-8-19-12-15/h2,5-8,10-12,21H,3-4,9H2,1H3/b14-10+ |
InChI Key |
KXAAIPFSUGPVMQ-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/2\CCCN=C2C3=CN=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C2CCCN=C2C3=CN=CC=C3 |
Origin of Product |
United States |
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